2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a bicyclic core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the construction of the bicyclic core, and the introduction of various functional groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes. Its thiazole ring and other functional groups may interact with specific biological targets, providing insights into their mechanisms of action.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs or diagnostic agents, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, the compound’s versatility and reactivity make it useful for various applications, including the synthesis of specialty chemicals, materials science, and catalysis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The thiazole ring and other functional groups may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the compound’s binding affinity, kinetics, and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules, bicyclic compounds, and those with similar functional groups. Examples include:
- Thiazole derivatives
- Bicyclic lactams
- Methoxyiminoacetyl-containing compounds
Uniqueness
What sets 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;hydrochloride apart is its unique combination of structural features, including the thiazole ring, bicyclic core, and multiple functional groups
Properties
Molecular Formula |
C20H26ClN5O7S2 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16+;/m1./s1 |
InChI Key |
XAAOHMIKXULDKJ-FIGDXTAWSA-N |
Isomeric SMILES |
CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
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